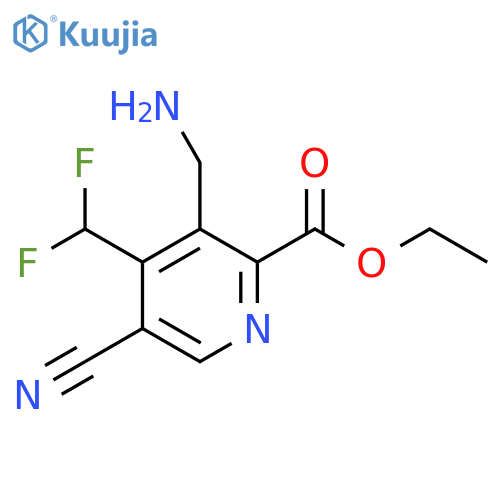Cas no 1805188-61-7 (Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

1805188-61-7 structure
商品名:Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate
CAS番号:1805188-61-7
MF:C11H11F2N3O2
メガワット:255.220749139786
CID:4806848
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C11H11F2N3O2/c1-2-18-11(17)9-7(4-15)8(10(12)13)6(3-14)5-16-9/h5,10H,2,4,15H2,1H3
- InChIKey: MTUALDHCGKUDRV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=C(C(=O)OCC)C=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 89
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040059-1g |
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1805188-61-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1805188-61-7 (Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
